molecular formula C7H6BFO3 B567219 5-Fluoro-2-formylphenylboronic acid CAS No. 1256355-30-2

5-Fluoro-2-formylphenylboronic acid

Cat. No.: B567219
CAS No.: 1256355-30-2
M. Wt: 167.93
InChI Key: FLYQNYPIYYNUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-formylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with a formyl group and a fluorine atom.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-formylphenylboronic acid, particularly in its antimicrobial activity, is thought to involve the blocking of the cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism . This is similar to the mechanism of action of benzoxaboroles, a group of biologically active compounds .

Safety and Hazards

The safety data for 5-Fluoro-2-formylphenylboronic acid indicates that it may cause an allergic skin reaction . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves .

Future Directions

The unique properties of 5-Fluoro-2-formylphenylboronic acid, particularly its increased acidity due to the presence of the formyl group, make it a promising compound for further study . Its potential as an antibacterial agent has been confirmed, and there is interest in exploring its possible mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-formylphenylboronic acid typically involves the borylation of 5-fluoro-2-formylbenzene. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .

Properties

IUPAC Name

(5-fluoro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYQNYPIYYNUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675314
Record name (5-Fluoro-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-30-2
Record name (5-Fluoro-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-formylphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.